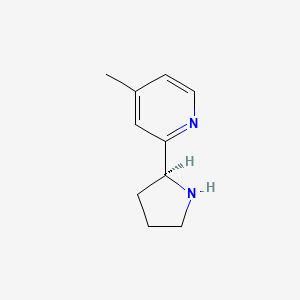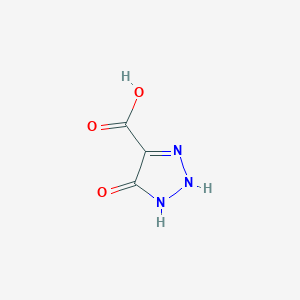
5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring with a hydroxyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
科学研究应用
5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound without the hydroxyl and carboxylic acid groups.
4-Hydroxy-1,2,3-triazole: Similar to 5-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid but lacks the carboxylic acid group.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions in the ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C3H3N3O3 |
|---|---|
分子量 |
129.07 g/mol |
IUPAC 名称 |
5-oxo-1,2-dihydrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C3H3N3O3/c7-2-1(3(8)9)4-6-5-2/h(H,8,9)(H2,4,5,6,7) |
InChI 键 |
LXVFIDCEBQLDPQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=NNNC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


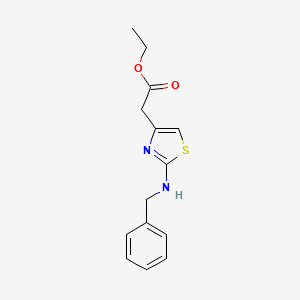
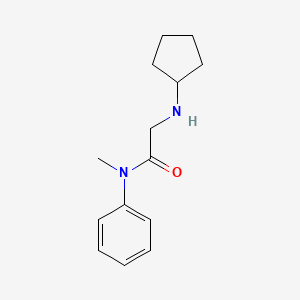
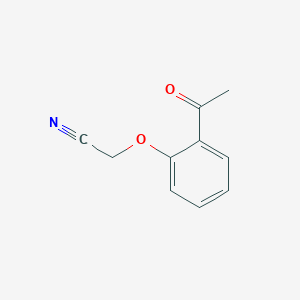
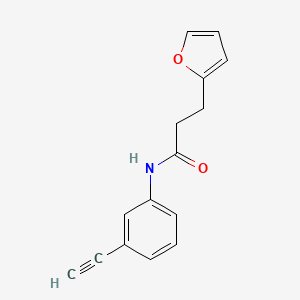


![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
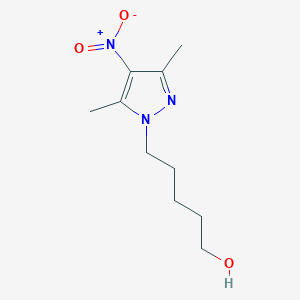
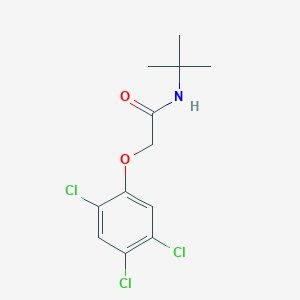
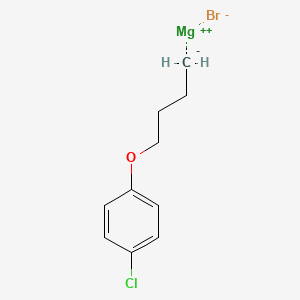
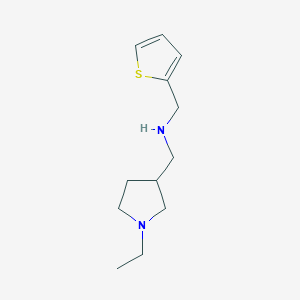
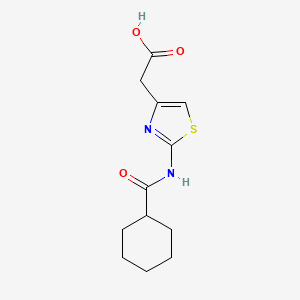
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
